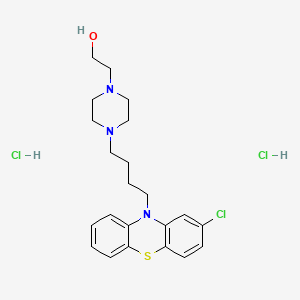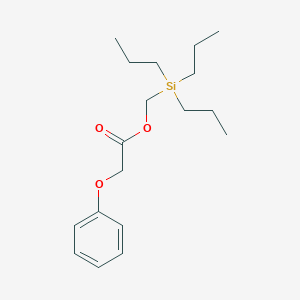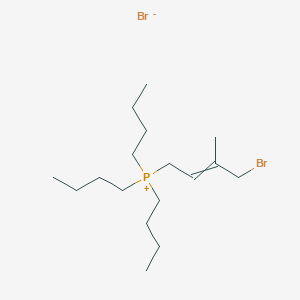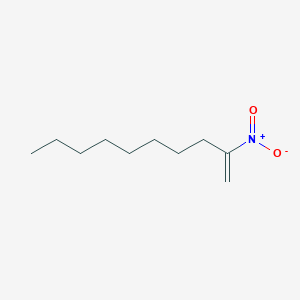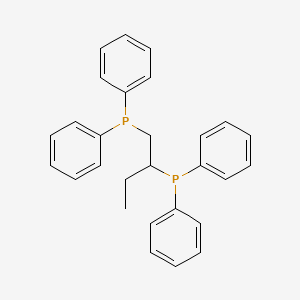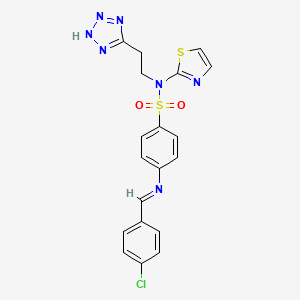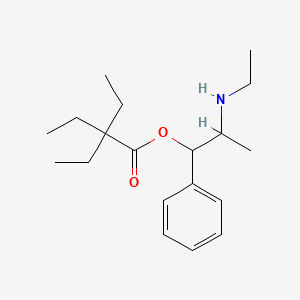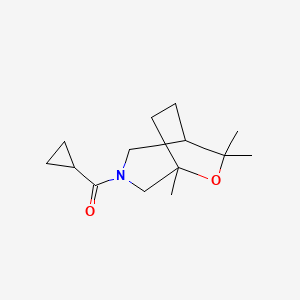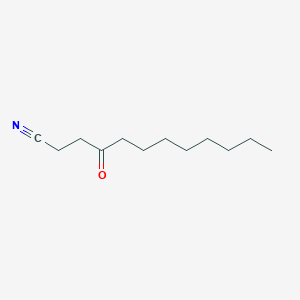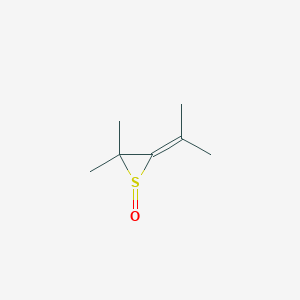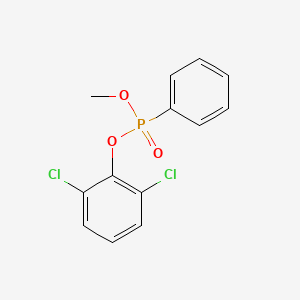![molecular formula C14H16BrNS B14448631 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide CAS No. 77148-71-1](/img/structure/B14448631.png)
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is a chemical compound with a complex structure that includes a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 2-methylpyridine, undergoes a quaternization reaction with methyl bromide to form 1-methyl-2-pyridinium bromide.
Introduction of the Sulfanyl Group: The next step involves the reaction of the pyridinium salt with 4-methylbenzyl mercaptan under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Compounds with different nucleophiles replacing the bromide ion.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium ion can interact with nucleophilic sites in biological molecules, while the sulfanyl group can undergo redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridine
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium chloride
- 1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridinium iodide
Uniqueness
1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion, a methyl group, and a sulfanyl group attached to a 4-methylphenyl moiety
Eigenschaften
CAS-Nummer |
77148-71-1 |
|---|---|
Molekularformel |
C14H16BrNS |
Molekulargewicht |
310.25 g/mol |
IUPAC-Name |
1-methyl-2-[(4-methylphenyl)methylsulfanyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C14H16NS.BrH/c1-12-6-8-13(9-7-12)11-16-14-5-3-4-10-15(14)2;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
OXPJQXSYFJBDIZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=[N+]2C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


